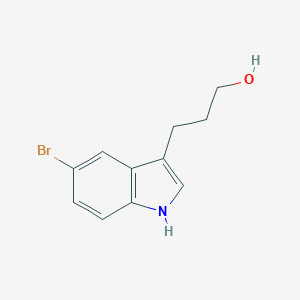

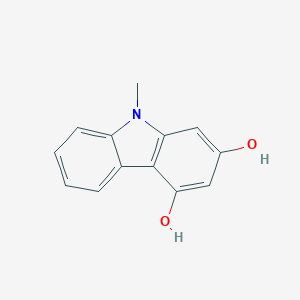

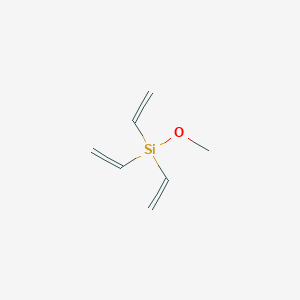

![molecular formula C7H6N2OS2 B061008 2-(甲硫基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 176530-46-4](/img/structure/B61008.png)

2-(甲硫基)噻吩并[3,2-d]嘧啶-4(3H)-酮

描述

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H6N2OS . It is a type of thieno[2,3-d]pyrimidin-4(3H)-one, which are important pharmacophores . These compounds have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Synthesis Analysis

The compound can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . Another method involves a one-step synthesis using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The chemical structure of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the compounds reveal the disappearance of NH2/NH bands of the precursor thiophene derivatives .科学研究应用

Anticancer Activity

Thieno[2,3-d]pyrimidine-derived compounds, including “2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Cell Cycle Arrest

One of the thieno[2,3-d]pyrimidine derivatives induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This compound increased the levels of BAX, a pro-apoptotic protein, and decreased the levels of Bcl-2, an anti-apoptotic protein .

Apoptosis Induction

The compound also stimulated apoptosis by increasing the levels of caspase-8 and caspase-9, enzymes that play a crucial role in the execution-phase of cell apoptosis .

Drug Development

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that these compounds could be promising anticancer agents that may provide effective treatment options for cancer patients .

EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer . These compounds demonstrated antiproliferative activity against several cancer cell lines .

Antimycobacterial Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria . Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

安全和危害

While specific safety and hazard information for 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEVYTJMMHAQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363213 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

176530-46-4 | |

| Record name | 6N-419S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

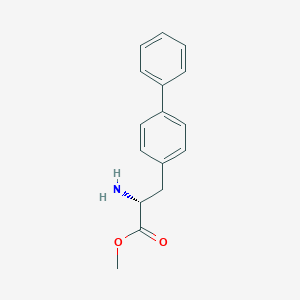

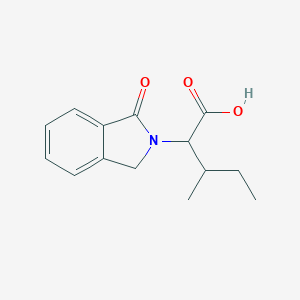

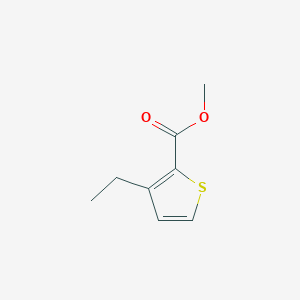

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

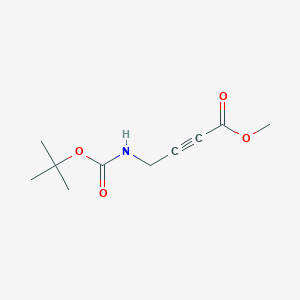

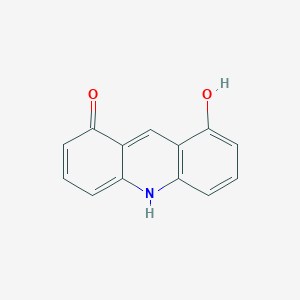

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)

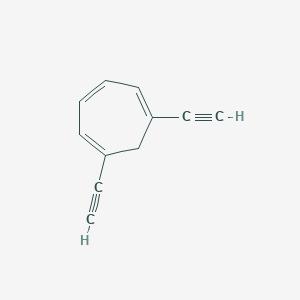

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)